molecular formula C14H14N2O4S B5807960 N-ethyl-4-nitro-N-phenylbenzenesulfonamide

N-ethyl-4-nitro-N-phenylbenzenesulfonamide

Cat. No.: B5807960
M. Wt: 306.34 g/mol
InChI Key: UNCKFYGLTOYWNU-UHFFFAOYSA-N
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Description

N-ethyl-4-nitro-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C14H14N2O4S It is characterized by the presence of an ethyl group, a nitro group, and a phenyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4-nitro-N-phenylbenzenesulfonamide typically involves the nitration of N-ethyl-N-phenylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group at the para position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction conditions such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: N-ethyl-4-amino-N-phenylbenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-4-nitro-N-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-nitro-N-phenylbenzenesulfonamide depends on its chemical structure and the specific context of its application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonamide moiety may also play a role in binding to specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

    N-ethyl-N-phenylbenzenesulfonamide: Lacks the nitro group, resulting in different chemical reactivity and applications.

    4-nitro-N-phenylbenzenesulfonamide: Lacks the ethyl group, which may affect its solubility and interaction with other molecules.

Properties

IUPAC Name

N-ethyl-4-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-15(12-6-4-3-5-7-12)21(19,20)14-10-8-13(9-11-14)16(17)18/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCKFYGLTOYWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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